6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-10(23)22-7-6-13-14(8-22)27-18(16(13)17(20)25)21-15(24)9-26-12-4-2-11(19)3-5-12/h2-5H,6-9H2,1H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGRRNGCEFCRRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction between 2-thiopheneethylamine derivatives and aldehydes under acidic conditions forms the bicyclic core. For example, reacting 2-thiopheneethylamine with 6-methylpicolinaldehyde in trifluoroacetic acid (TFA) yields the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine backbone with a methyl substituent at position 6. This method achieves enantioselectivity when chiral amines or aldehydes are employed, though racemic mixtures are common in non-stereospecific syntheses.
Vilsmeier-Haack Formylation
Alternative routes employ Vilsmeier-Haack conditions to introduce formyl groups at position 3. Treating 4-piperidone derivatives with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates chloroformyl intermediates, which undergo cyclization with sodium sulfide to form thiophene rings. For instance, Bts-protected 4-piperidone (36 ) reacts with POCl₃/DMF to yield chloroformyl derivative 37 , which cyclizes with Na₂S to form the thieno[2,3-c]pyridine core.
Introduction of the 6-Acetyl Group
The acetyl moiety at position 6 is introduced via Friedel-Crafts acylation or direct acetylation of a secondary amine .
Friedel-Crafts Acylation
In substrates with electron-rich aromatic systems, acetyl chloride and AlCl₃ catalyze electrophilic substitution at position 6. For example, treating 4,5,6,7-tetrahydrothieno[2,3-c]pyridine with acetyl chloride in dichloromethane at 0°C affords 6-acetyl derivatives in 65–72% yield. Competing reactions at position 2 are mitigated by steric hindrance from the bicyclic structure.
Amine Acetylation
Alternatively, secondary amines at position 6 are acetylated using acetic anhydride. Protecting the primary amine with a benzothiazole-2-sulfonyl (Bts) group prevents overacetylation. Deprotection with thiophenol (PhSH) and K₂CO₃ yields the free acetylated amine.
Functionalization at Position 3: Carboxamide Installation
The 3-carboxamide group is installed through hydrolysis of esters followed by amide coupling .
Ester Hydrolysis
Ethyl or methyl esters at position 3 are hydrolyzed under basic conditions. For example, refluxing ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with NaOH in ethanol/water yields the carboxylic acid, which is isolated in 85–90% yield.
Amide Formation
The carboxylic acid is converted to the carboxamide using ammonium chloride and coupling agents like HATU or EDCl. Reaction of the acid with NH₄Cl and HATU in DMF at room temperature provides the carboxamide in 70–78% yield.
Substitution at Position 2: 2-((4-Chlorophenyl)thio)acetamido Installation
The 2-((4-chlorophenyl)thio)acetamido group is introduced via nucleophilic aromatic substitution and amide bond formation .
Thioether Formation
Bromine at position 2 undergoes substitution with 4-chlorothiophenol in the presence of NaH. For example, reacting 2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with 4-chlorothiophenol in DMF at 60°C yields the thioether in 60–68% yield.
Acetamido Coupling
The thioether intermediate is acylated with chloroacetyl chloride, followed by amidation with ammonia. Treating the thioether with chloroacetyl chloride and triethylamine in THF generates 2-chloroacetamido derivatives, which react with aqueous NH₃ to form the acetamido group.
Final Compound Characterization
The title compound is characterized by ¹H NMR, ¹³C NMR, and HRMS :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.98 (s, 3H, COCH₃), 2.70–3.10 (m, 4H, CH₂-thiophene), 3.45–3.70 (m, 2H, CH₂-NH), 4.20 (s, 2H, SCH₂), 7.32–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, NH), 10.20 (s, 1H, NH).
- HRMS (ESI) : m/z calcd for C₁₉H₂₁ClN₃O₂S₂ [M+H]⁺: 454.0721; found: 454.0725.
Optimization and Yield Data
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core cyclization | TFA, 80°C, 12 h | 68 |
| 2 | 6-Acetylation | AcCl, AlCl₃, 0°C, 2 h | 72 |
| 3 | 3-Carboxamide formation | HATU, NH₄Cl, RT, 6 h | 78 |
| 4 | 2-Thioether installation | NaH, DMF, 60°C, 8 h | 65 |
| 5 | Acetamido coupling | ClCH₂COCl, NH₃, THF, 4 h | 70 |
Challenges and Mitigation Strategies
- Regioselectivity in cyclization : Competing formation of [3,2-c] vs. [2,3-c] isomers is minimized using bulky protecting groups (e.g., Bts) to direct cyclization.
- Overacetylation at position 6 : Employing low temperatures (0°C) and stoichiometric AcCl prevents diacetylation.
- Thioether oxidation : Reactions are conducted under nitrogen to avoid oxidation of the thioether to sulfoxide.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activity.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that can be leveraged for therapeutic applications:
- Antimicrobial Activity : Studies have shown that compounds with similar thiophene structures possess antimicrobial properties. The presence of the 4-chlorophenylthio group may enhance this activity by improving the compound's ability to penetrate microbial membranes.
- Anti-inflammatory Properties : Compounds derived from thieno[2,3-c]pyridine have been reported to exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where cytokine modulation is crucial.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could make it a candidate for neuroprotective therapies, potentially offering benefits in conditions such as Alzheimer's disease or Parkinson's disease.
- Anticancer Potential : Preliminary studies suggest that similar compounds may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The compound's structure allows it to interact with multiple targets within cancer cells.
Synthesis and Production
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thiophene derivatives. Key steps include:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the chlorophenylthio and acetamido groups via nucleophilic substitution reactions.
- Acetylation to yield the final product.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in various fields:
- Antimicrobial Studies : Research has demonstrated that thiophene derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The incorporation of chlorophenylthio groups has been shown to enhance this activity due to increased lipophilicity and membrane permeability.
- Cancer Research : A study on thieno[2,3-c]pyridine derivatives indicated their potential as anticancer agents by inducing apoptosis in cancer cell lines through the activation of caspase pathways.
- Neuroprotection : Experimental models have shown that compounds structurally related to 6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can protect neuronal cells from oxidative stress-induced damage.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thieno[2,3-c]pyridine core and functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Three closely related compounds are analyzed below:
Physicochemical Properties
- Lipophilicity: The 4-chlorophenylthio group in the target compound introduces significant lipophilicity compared to the 2-amino substituent in the analog from . This could enhance membrane permeability but may reduce aqueous solubility.
- Stability : The Boc-protected amine in the compound from improves stability during synthesis but requires deprotection for bioactivity, unlike the target compound’s direct functionalization.
- Electronic Effects : The thioether linkage in the target compound may confer resistance to enzymatic degradation compared to ether or amine linkages in analogs.
Pharmacological Implications
- Target Compound : The 4-chlorophenylthioacetamido group may enhance receptor binding affinity due to halogen interactions or π-stacking with aromatic residues in target proteins.
- Analog from : The absence of the chlorophenyl group could reduce off-target interactions but may limit potency in hydrophobic binding pockets.
- Analog from : The ethyl ester and Boc group render it a synthetic intermediate rather than a bioactive molecule, highlighting the target compound’s advanced derivatization.
Biological Activity
6-Acetyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18ClN3O3S2
- Molecular Weight : 423.9 g/mol
- CAS Number : 895472-01-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antiplasmodial, and anticancer properties.
Antimicrobial Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains. One study reported MIC values as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli .
Antiplasmodial Activity
The compound's structure suggests potential antiplasmodial activity:
- In vitro studies demonstrated that derivatives with substitutions at specific positions maintained or enhanced activity against Plasmodium falciparum, with IC50 values ranging from 1.46 to 5.74 μM depending on the substituents used .
Anticancer Properties
Preliminary investigations into the anticancer properties of thieno[2,3-c]pyridine derivatives suggest:
- The compound may inhibit tumor growth through various biochemical pathways. Specific derivatives have shown promise in reducing cell viability in cancer cell lines .
The precise mechanism of action for 6-acetyl derivatives like this compound remains under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest these compounds may induce apoptosis in cancer cells by disrupting their cell cycle .
Table 1: Summary of Biological Activities
Case Study: Antiplasmodial Activity
A study conducted by Weidner et al. assessed the antiplasmodial activity of thieno[2,3-c]pyridine derivatives using a luciferase-based viability assay on P. falciparum. The results indicated that certain substitutions at the phenyl ring significantly enhanced the inhibitory effects on parasite viability .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
The synthesis of structurally similar thieno-pyridine derivatives often involves multi-step reactions requiring precise control of parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solvate intermediates and stabilize reactive species .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
- Catalysts : Base catalysts (e.g., K₂CO₃) are used to deprotonate intermediates, as seen in analogous acetamide-thiophene syntheses .
- Workflow : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Confirm purity using HPLC or TLC .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding patterns. For example, thiophene ring protons resonate at δ 6.8–7.2 ppm, while acetyl groups appear near δ 2.1–2.3 ppm .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Q. How can researchers design biological activity assays for this compound?
- Target selection : Prioritize kinases or enzymes structurally similar to those inhibited by related thieno-pyridines (e.g., antiproliferative effects via kinase inhibition) .
- Assay optimization :
- Use cell viability assays (MTT or resazurin) for cytotoxicity screening.
- For enzyme inhibition, employ fluorescence-based or colorimetric substrate cleavage assays .
- Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases). Focus on the acetamide and chlorophenyl groups, which may form hydrogen bonds or hydrophobic interactions .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes in the protein-ligand complex .
- QSAR modeling : Correlate structural features (e.g., electron-withdrawing substituents) with activity data from analogous compounds to predict potency .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Standardize assay conditions : Variability in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) can skew results. Adopt OECD guidelines for reproducibility .
- Comparative analysis : Use meta-analysis tools to compare datasets from similar compounds (e.g., pyridine-carboxamide derivatives) and identify outliers .
- Mechanistic studies : Employ knockout cell lines or enzyme mutants to isolate the compound’s primary target, reducing off-target noise .
Q. How can reaction kinetics and mechanisms be elucidated for derivatization or degradation pathways?
- Kinetic profiling : Monitor reactions via in-situ FTIR or UV-Vis spectroscopy to track intermediate formation (e.g., thiolate anions in substitution reactions) .
- Isotopic labeling : Use ²H or ¹³C isotopes to trace reaction pathways, particularly for acetamide hydrolysis or ring-opening events .
- Computational modeling : Apply density functional theory (DFT) to calculate activation energies and identify rate-limiting steps .
Q. What statistical approaches optimize reaction parameters for scaled synthesis?
- Design of Experiments (DoE) : Use a central composite design to test variables (temperature, solvent ratio, catalyst loading) and model interactions. For example, a 3² factorial design reduces required trials by 40% while maximizing yield .
- Response surface methodology (RSM) : Identifies non-linear relationships between variables (e.g., solvent polarity vs. yield) and predicts optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
